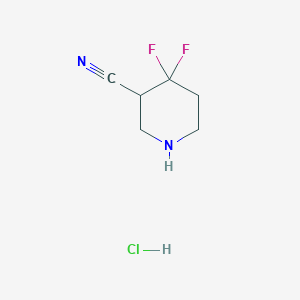

4,4-Difluoropiperidine-3-carbonitrile hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,4-Difluoropiperidine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C6H8F2N2·HCl and a molecular weight of 182.6 g/mol . This compound is a fluorinated derivative of piperidine, characterized by the presence of two fluorine atoms at the 4-position and a nitrile group at the 3-position. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4,4-difluoropiperidine with cyanogen bromide under controlled conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as acetonitrile, with the temperature maintained at around 0-5°C to ensure high yield and purity.

Industrial Production Methods

Industrial production of 4,4-Difluoropiperidine-3-carbonitrile hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels required for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

4,4-Difluoropiperidine-3-carbonitrile hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride and alkyl halides are commonly used for substitution reactions.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst is used for reduction reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.

Major Products Formed

Substitution: Substituted piperidine derivatives.

Reduction: 4,4-Difluoropiperidine-3-amine.

Oxidation: Various oxidized piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediate

4,4-Difluoropiperidine-3-carbonitrile hydrochloride serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances the pharmacological properties of drugs, making it a valuable building block in medicinal chemistry.

- Fluorination Benefits : The introduction of fluorine atoms into organic molecules often increases their metabolic stability and bioactivity. This compound's difluoro group significantly improves the potency and selectivity of active pharmaceutical ingredients (APIs) .

Histamine Receptor Antagonists

Research indicates that this compound is a critical fragment in developing novel histamine-3 receptor antagonists. These antagonists have potential applications in treating various conditions, including sleep disorders and obesity .

Orexin Receptor Modulation

The compound is also being explored for its role as an antagonist at orexin receptors. Orexin receptors are implicated in regulating arousal, appetite, and wakefulness. Antagonists targeting these receptors could lead to new treatments for conditions such as obesity and sleep disorders .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various research contexts:

- Antiviral Activity : In a study involving isothiazolo[4,3-b]pyridine derivatives, compounds containing piperidine analogues demonstrated significant antiviral activity against dengue virus (DENV), showcasing the importance of fluorinated piperidines in enhancing drug efficacy .

- Cbl-b Inhibition : Research has identified 4,4-Difluoropiperidine derivatives as effective inhibitors of Cbl-b, an E3 ubiquitin ligase involved in immune regulation. This inhibition presents potential therapeutic strategies for cancer treatment .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 4,4-Difluoropiperidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can form hydrogen bonds with target proteins, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4,4-Difluoropiperidine

- 4-Fluoropiperidine-3-carbonitrile

- 3-Cyanopiperidine

Uniqueness

4,4-Difluoropiperidine-3-carbonitrile hydrochloride is unique due to the presence of two fluorine atoms at the 4-position, which significantly alters its chemical and physical properties compared to similar compounds. This unique structure imparts enhanced stability, lipophilicity, and reactivity, making it a valuable compound for various scientific applications .

Biologische Aktivität

4,4-Difluoropiperidine-3-carbonitrile hydrochloride is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its promising biological activities. This compound, characterized by the presence of two fluorine atoms at the 4-position and a cyano group at the 3-position of the piperidine ring, exhibits unique pharmacological properties that make it a candidate for various therapeutic applications, particularly in treating neurological disorders.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine substituents enhance lipophilicity, facilitating better penetration through biological membranes. The cyano group can form hydrogen bonds with target proteins, potentially influencing their activity and function.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor, particularly in neurotransmitter systems. It is believed to modulate neurotransmitter release by inhibiting enzymes involved in neurotransmission, which could have implications for conditions such as Alzheimer's disease and Parkinson's disease.

Pharmacological Profile

The pharmacological profile of this compound suggests several therapeutic applications:

- Neurological Disorders : The compound shows potential in influencing cognitive functions and motor control by modulating neurotransmitter systems.

- Cancer Therapeutics : Preliminary studies indicate that it may possess anticancer properties by targeting specific pathways involved in tumor growth and proliferation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 4,4-Difluoropiperidine | Two fluorines at the 4-position | Moderate enzyme inhibition |

| 4-Fluoropiperidine-3-carbonitrile | One fluorine at the 4-position | Limited activity against certain enzymes |

| 3-Cyanopiperidine | Cyano group at the 3-position | Variable potency in enzyme inhibition |

This table highlights how the unique structural features of this compound may contribute to its enhanced stability and reactivity compared to its analogs .

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Inhibition Studies : A study demonstrated that this compound effectively inhibited specific enzymes involved in cancer cell proliferation. The IC50 values indicated potent activity against various cancer cell lines, suggesting its potential as a therapeutic agent .

- Neurotransmitter Modulation : Another investigation focused on the compound's effects on neurotransmitter release. It was found to significantly influence histamine receptor activity, which is crucial for understanding its role in neurological applications .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile. In studies conducted on animal models, no acute toxicity was observed at concentrations up to 2000 mg/kg . However, further detailed toxicological evaluations are necessary to establish comprehensive safety data.

Eigenschaften

IUPAC Name |

4,4-difluoropiperidine-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2N2.ClH/c7-6(8)1-2-10-4-5(6)3-9;/h5,10H,1-2,4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEBRQPAXGKBQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1(F)F)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.